molecular formula C7H12N2O B14561802 (4S)-1-diazonio-4-methylhex-1-en-2-olate CAS No. 61979-81-5

(4S)-1-diazonio-4-methylhex-1-en-2-olate

Cat. No.: B14561802
CAS No.: 61979-81-5
M. Wt: 140.18 g/mol
InChI Key: HJUZDGQTATZVAJ-LURJTMIESA-N
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Description

(4S)-1-diazonio-4-methylhex-1-en-2-olate is a unique organic compound characterized by its diazonium and enolate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-diazonio-4-methylhex-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often require a low-temperature environment to stabilize the diazonium ion. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid. The reaction proceeds as follows:

    Diazotization: The amine precursor is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.

    Formation of Enolate: The diazonium salt is then reacted with a suitable base to form the enolate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems to control temperature and reagent addition can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-diazonio-4-methylhex-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require mild conditions and the presence of a catalyst.

Major Products Formed

    Oxidation: Oxides and hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halides, hydroxides, and other substituted derivatives.

Scientific Research Applications

(4S)-1-diazonio-4-methylhex-1-en-2-olate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4S)-1-diazonio-4-methylhex-1-en-2-olate involves its interaction with molecular targets through its diazonium and enolate groups. The diazonium group can participate in electrophilic aromatic substitution reactions, while the enolate group can act as a nucleophile in various chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-diazonio-4-methylhex-1-en-2-ol: Similar structure but with a hydroxyl group instead of an enolate.

    (4S)-1-diazonio-4-methylhex-1-en-2-one: Contains a ketone group instead of an enolate.

Properties

CAS No.

61979-81-5

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(4S)-1-diazo-4-methylhexan-2-one

InChI

InChI=1S/C7H12N2O/c1-3-6(2)4-7(10)5-9-8/h5-6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

HJUZDGQTATZVAJ-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)CC(=O)C=[N+]=[N-]

Canonical SMILES

CCC(C)CC(=O)C=[N+]=[N-]

Origin of Product

United States

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